What is the chemical structure of N4-Acetylcytidine?
What is the chemical structure of N4-Acetylcytidine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life. Catalyzed by the N-acetyltransferase 10 (NAT10) enzyme, this modification plays a critical role in various cellular processes by influencing RNA stability, translation, and structure. Dysregulation of ac4C levels has been implicated in numerous pathologies, most notably cancer, making it a significant area of investigation for therapeutic development. This technical guide provides an in-depth overview of the chemical properties, biological function, and analytical methodologies related to N4-acetylcytidine, tailored for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
N4-acetylcytidine is a derivative of the nucleoside cytidine, characterized by the addition of an acetyl group at the N4 position of the cytosine base.[1][2]
IUPAC Name: N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide[3]
Canonical SMILES: CC(=O)NC1=NC(=O)N(C=C1)[C@H]2--INVALID-LINK--CO)O">C@@HO[3]
Below is a diagram of the chemical structure of N4-Acetylcytidine.
Caption: Chemical structure of N4-Acetylcytidine.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C11H15N3O6 | [3][4][5] |
| Molecular Weight | 285.25 g/mol | [4] |
| Melting Point | 208-209 °C | [4] |
| Solubility (Water) | 12.3 g/L | [6] |
| Solubility (DMSO) | 1 mg/ml | [5] |
| Solubility (PBS, pH 7.2) | 2 mg/ml | [5] |
| Appearance | White to off-white crystalline powder | [1] |
Biological Function and Signaling Pathways
N4-acetylcytidine is a crucial epitranscriptomic mark that influences a variety of biological processes. The modification is primarily catalyzed by the enzyme N-acetyltransferase 10 (NAT10).[4][7]
Key Functions:
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RNA Stability: The acetyl group at the N4 position can protect RNA from degradation by nucleases, thereby increasing its half-life.[2]
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Translation Efficiency: The presence of ac4C in the coding sequence (CDS) of mRNA can enhance translation. Conversely, when located in the 5' untranslated region (5'UTR), it may inhibit translation initiation.[1]
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RNA Structure: ac4C contributes to the proper folding and structural integrity of RNA molecules, which is critical for their function.[2]
Signaling Pathways:
Dysregulation of NAT10 and, consequently, ac4C modification has been linked to several signaling pathways, particularly in the context of cancer. One well-documented pathway involves the Wnt/β-catenin signaling cascade in colorectal cancer (CRC).[3]
Caption: NAT10-mediated ac4C modification in the Wnt/β-catenin pathway.
In this pathway, NAT10-mediated ac4C modification of kinesin family member 23 (KIF23) mRNA enhances its stability and translation. The resulting increase in KIF23 protein inhibits glycogen synthase kinase 3 beta (GSK-3β), leading to the stabilization and nuclear translocation of β-catenin. This ultimately promotes the progression of colorectal cancer.[3]
Experimental Protocols
Site-Specific Synthesis of N4-Acetylcytidine-Containing RNA
The chemical synthesis of RNA oligonucleotides containing ac4C at specific positions is challenging due to the lability of the acetyl group under standard deprotection conditions. A method has been developed that utilizes a mild, non-nucleophilic deprotection strategy.[8][9]
Methodology Overview:
-
Solid-Phase Synthesis: RNA is synthesized on a solid support using phosphoramidite chemistry.
-
Orthogonal Protection: A key feature is the use of protecting groups that can be removed under non-nucleophilic conditions to preserve the N4-acetyl group on cytidine.
-
Deprotection: A solution of 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile is used for the deprotection of the exocyclic amines.[8][9]
-
Cleavage: The synthesized RNA is cleaved from the solid support using a photocleavable linker, which avoids the harsh nucleophilic conditions of standard methods.[8]
-
Purification: The final product is purified using standard techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Detection and Mapping of N4-Acetylcytidine in RNA
Several methods are available for the detection and transcriptome-wide mapping of ac4C.
A. Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful technique for the direct detection and quantification of ac4C in RNA.
Protocol Outline:
-
RNA Isolation: Total RNA or poly(A) RNA is isolated from cells or tissues.
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RNA Digestion: The RNA is enzymatically digested into single nucleosides using enzymes such as nuclease P1 and alkaline phosphatase.
-
LC Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).
-
MS Detection: The eluting nucleosides are detected and quantified by tandem mass spectrometry (MS/MS). The transition of m/z 286.1 -> 112.1 is typically monitored for ac4C.
B. ac4C-seq / RedaC:T-seq (Chemical Method for Sequencing):
This method allows for the nucleotide-resolution mapping of ac4C across the transcriptome.[10][11]
Workflow Diagram:
Caption: Workflow for ac4C-seq/RedaC:T-seq.
Principle:
The N4-acetyl group on cytidine makes the nucleobase susceptible to reduction by sodium borohydride (NaBH4). This reduction converts ac4C into tetrahydro-N4-acetylcytidine. During reverse transcription, this modified base is misread as a thymine (T). Therefore, by comparing the sequencing results of NaBH4-treated and untreated RNA, sites of ac4C can be identified as C-to-T transitions.[10]
Conclusion
N4-acetylcytidine is an important epitranscriptomic modification with profound implications for cellular function and disease. The methodologies outlined in this guide provide a framework for the synthesis, detection, and functional characterization of ac4C-modified RNA. As research in this area continues to expand, a deeper understanding of the role of ac4C in health and disease will undoubtedly pave the way for novel therapeutic strategies targeting the machinery of RNA modification.
References
- 1. Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
